molecular formula C10H13BrClN B6616190 1-(4-bromophenyl)-N-methylcyclopropan-1-amine hydrochloride CAS No. 952289-89-3

1-(4-bromophenyl)-N-methylcyclopropan-1-amine hydrochloride

Cat. No.: B6616190
CAS No.: 952289-89-3
M. Wt: 262.57 g/mol
InChI Key: GKQNGTMELYUAOM-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-N-methylcyclopropan-1-amine hydrochloride is a chemical compound that features a cyclopropane ring substituted with a 4-bromophenyl group and an N-methylamine group

Preparation Methods

The synthesis of 1-(4-bromophenyl)-N-methylcyclopropan-1-amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-bromobenzylamine and cyclopropanecarboxylic acid.

    Cyclopropanation: The cyclopropanation reaction is carried out using a suitable reagent such as diazomethane or a cyclopropanation catalyst.

    N-Methylation: The resulting cyclopropane derivative is then subjected to N-methylation using methyl iodide or a similar methylating agent.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of advanced catalysts and purification techniques.

Chemical Reactions Analysis

1-(4-Bromophenyl)-N-methylcyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations.

Scientific Research Applications

1-(4-Bromophenyl)-N-methylcyclopropan-1-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-N-methylcyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses. Detailed studies on its molecular targets and pathways are essential to understand its full range of biological activities.

Comparison with Similar Compounds

1-(4-Bromophenyl)-N-methylcyclopropan-1-amine hydrochloride can be compared with similar compounds such as:

  • 1-(4-Chlorophenyl)-N-methylcyclopropan-1-amine hydrochloride
  • 1-(4-Fluorophenyl)-N-methylcyclopropan-1-amine hydrochloride
  • 1-(4-Methoxyphenyl)-N-methylcyclopropan-1-amine hydrochloride

These compounds share a similar cyclopropane structure but differ in the substituents on the phenyl ring. The presence of different substituents can significantly influence their chemical reactivity, biological activity, and potential applications. The uniqueness of this compound lies in its specific bromine substitution, which imparts distinct properties and reactivity compared to its analogs.

Properties

IUPAC Name

1-(4-bromophenyl)-N-methylcyclopropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN.ClH/c1-12-10(6-7-10)8-2-4-9(11)5-3-8;/h2-5,12H,6-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKQNGTMELYUAOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1(CC1)C2=CC=C(C=C2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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